1H,2H,2aH,3H,4H,8bH-cyclobuta[a]naphthalen-2-amine hydrochloride
Description
The compound 1H,2H,2aH,3H,4H,8bH-cyclobuta[a]naphthalen-2-amine hydrochloride (CAS: 1989671-72-8) is a hydrochloride salt of a cyclobutane-fused naphthalen-2-amine derivative. Its structure features a strained cyclobutane ring fused to a naphthalene core, with an amine group at the 2-position. The hydrochloride salt enhances stability and solubility, typical of amine derivatives in pharmaceutical and synthetic chemistry .
Properties
IUPAC Name |
1,2,2a,3,4,8b-hexahydrocyclobuta[a]naphthalen-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c13-12-7-11-9-4-2-1-3-8(9)5-6-10(11)12;/h1-4,10-12H,5-7,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHNZBHPHWJBCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3C1C(C3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1H,2H,2aH,3H,4H,8bH-cyclobuta[a]naphthalen-2-amine hydrochloride involves several steps, typically starting with the formation of the cyclobuta[a]naphthalene core. This can be achieved through a series of cyclization reactions under specific conditions. The amine group is then introduced via amination reactions, followed by the formation of the hydrochloride salt. Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
1H,2H,2aH,3H,4H,8bH-cyclobuta[a]naphthalen-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1H,2H,2aH,3H,4H,8bH-cyclobuta[a]naphthalen-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H,2H,2aH,3H,4H,8bH-cyclobuta[a]naphthalen-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Naphthalen-2-amine Derivatives
N-(Naphthalen-2-yl)-2-(2-oxo-2H-chromen-3-yl)acetamide (Compound 8)
- Structure : Combines naphthalen-2-amine with a coumarin-acetamide substituent.
- Physical Properties : Melting point (238.2–240.1°C) is significantly higher than the target compound’s analogs, likely due to hydrogen bonding from the acetamide and coumarin groups .
- Spectroscopic Data :
1-(Phenylthio)naphthalen-2-amine (9c)
- Structure : Features a phenylthio (-SPh) substituent instead of the cyclobutane ring.
- Physical Properties : Lower melting point (98–99°C) compared to Compound 8, reflecting reduced molecular rigidity .
- Spectroscopic Data :
The absence of electron-withdrawing groups (e.g., carbonyl in Compound 8) may also alter solubility and nucleophilicity.
Cyclic Amine Hydrochlorides
(S)-(+)-N-Benzyl-1-(1-naphthyl)ethylamine Hydrochloride
- Structure : Contains a chiral naphthylethylamine core with a benzyl group, stabilized as a hydrochloride salt.
- Properties : Common in asymmetric synthesis; the benzyl group enhances lipophilicity compared to the target’s cyclobutane system .
1-Cyclopropyl-4-methoxybutane-1,3-dione (SY217048)
- Structure : A cyclopropane-containing diketone, highlighting the prevalence of strained rings in bioactive molecules.
Comparison with Target Compound: The cyclobutane-naphthalene fusion in the target compound offers unique π-orbital overlap and strain-driven reactivity, distinct from cyclopropane or non-fused cyclic amines.
Aromatic Amine Hydrochlorides
Bis[(R)-(-)-(1-naphthyl)ethyl]amine Hydrochloride
- Structure : A dimeric naphthylamine with two chiral centers.
- Properties : High molecular weight and steric hindrance may limit solubility compared to the target compound .
Comparison with Target Compound: The target’s monocyclic system and single amine group likely improve bioavailability relative to bulkier dimeric structures.
Data Table: Key Comparative Properties
Research Findings and Implications
- Structural Strain: The cyclobutane ring in the target compound may confer higher reactivity in nucleophilic substitutions or cycloadditions compared to non-strained analogs.
- Solubility : Hydrochloride salts generally improve aqueous solubility, critical for pharmaceutical applications .
- Spectroscopic Signatures : Strained rings often exhibit unique $ ^1H $ NMR deshielding; future studies should prioritize spectral characterization of the target compound.
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